molecular formula C21H25ClFNO2 B1679253 Reduced haloperidol CAS No. 34104-67-1

Reduced haloperidol

Cat. No. B1679253
CAS RN: 34104-67-1
M. Wt: 377.9 g/mol
InChI Key: WNZBBTJFOIOEMP-UHFFFAOYSA-N
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Description

Reduced haloperidol is an active metabolite of haloperidol . Haloperidol is used to treat nervous, emotional, and mental conditions such as schizophrenia . It is also used to control the symptoms of Tourette’s disorder .


Synthesis Analysis

One of the metabolic pathways of haloperidol is the reduction of the molecule at the benzylic ketone to form an alcohol metabolite, known as reduced haloperidol . The basic and clinical pharmacology of reduced haloperidol is the subject of this review .


Molecular Structure Analysis

Reduced haloperidol is formed via reduction of haloperidol by ketone reductase . It inhibits radioligand binding to sigma-1 and dopamine D2 receptors .


Chemical Reactions Analysis

Haloperidol undergoes Phase I metabolism reactions of oxidative dealkylation to form inactive metabolites and reduction to form an active metabolite (reduced haloperidol) .


Physical And Chemical Properties Analysis

Haloperidol is a crystalline material with a melting temperature of 150 °C . This drug has very low solubility in water (1.4 mg/100 mL), but it is soluble in chloroform, benzene, methanol, and acetone .

Scientific Research Applications

Electrochemical Mechanism and Kinetics Studies

Reduced haloperidol has been the subject of electrochemical studies. Ribeiro et al. (2011) examined the electrochemical reduction of haloperidol, revealing insights into its mechanism and kinetics. This research is significant for understanding the drug's interaction at the molecular level and for developing analytical techniques for its assessment in pharmaceutical formulations (Ribeiro et al., 2011).

Transdermal Delivery Systems

Another area of research involves the development of transdermal delivery systems for haloperidol. Fahmy et al. (2017) focused on creating penetration enhancer-containing spanlastics to increase the transdermal permeation of haloperidol with sustained release, potentially offering a new route of administration for this drug (Fahmy et al., 2017).

Sigma-1 Receptor Ligand

Gao et al. (2023) synthesized a difluorinated analogue of reduced haloperidol, highlighting its potential as a sigma-1 receptor ligand. This compound showed high affinity to the receptor and could not be oxidized back to the corresponding haloperidol analogue, suggesting its utility in treating cognitive impairments (Gao et al., 2023).

Neuroprotective Effects

Hu et al. (2018) explored the neuroprotective effects of propionate against haloperidol-induced neurite lesions. Their findings suggest that propionate can protect against such lesions, mediated through neuropeptide Y, offering insights into the drug's impact on neural structures (Hu et al., 2018).

Oxidative Stress in Rat Brain

Perera et al. (2011) investigated the protective effect of alpha lipoic acid against haloperidol-induced oxidative stress in the rat brain. This study contributes to understanding the mechanisms of haloperidol's neurotoxicity and potential ways to mitigate its effects (Perera et al., 2011).

Functional Connectivity in the Rat BrainGass et al. (2013) studied the effects of haloperidol on functional connectivity in the rat brain, specifically focusing on dopaminergic circuits. Their findings help in characterizing the functional circuits modulated by antipsychotics and may inform the development of new drug treatments

Haloperidol and Neurodegenerative Diseases

Haloperidol-Induced Neurotoxicity and Neuroprotection

Haloperidol, a typical antipsychotic drug, has been associated with neuronal damage and extrapyramidal symptoms after prolonged use. Benítez-King et al. (2010) explored the drug's impact on cytoskeletal collapse in N1E-115 cells through tau hyperphosphorylation induced by oxidative stress. This study suggests that haloperidol-induced neurotoxicity may be involved in extrapyramidal symptoms seen in schizophrenia patients, highlighting the importance of neuroprotection in long-term haloperidol treatment (Benítez-King et al., 2010).

Haloperidol and Parkinsonian-like Symptoms

Haloperidol's efficacy in treating psychiatric disorders comes with a risk of inducing parkinsonian-like symptoms, particularly with chronic use. Perera et al. (2011) investigated the protective effects of alpha lipoic acid against haloperidol-induced oxidative stress in rat brains, suggesting a potential method to alleviate haloperidol-induced neurotoxicity (Perera et al., 2011).

Potential Role in Alzheimer’s Disease

Al-Nadaf et al. (2015) explored haloperidol's potential in binding to Memapsin 2, a protein implicated in Alzheimer's disease. The study indicates that haloperidol's interaction with this protein could be relevant for protection or treatment of Alzheimer's, demonstrating the drug's potential beyond its primary antipsychotic use (Al-Nadaf et al., 2015).

Haloperidol's Antipsychotic and Neuroprotective Actions

Haloperidol's dual role as an antipsychotic agent and in neuroprotection was highlighted by Hirata et al. (2022). The study found that haloperidol prevents oxytosis/ferroptosis by targeting lysosomal ferrous ions, independent of dopamine D2 and Sigma-1 receptors. This suggests a novel mechanism of haloperidol's neuroprotective action, potentially useful in treating neurodegenerative disorders (Hirata et al., 2022).

Future Directions

Interethnic and pharmacogenetic differences in haloperidol metabolism may explain the observations . This proposal should be tested in randomized controlled trials .

properties

IUPAC Name

4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBBTJFOIOEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929321
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reduced haloperidol

CAS RN

34104-67-1, 136271-60-8
Record name 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34104-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyhaloperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROHALOPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 2.0 g of lithium aluminum hydride and 50 ml of tetrahydrofuran, was gradually added a solution of 5.0 g of 1-[β-(p-fluorobenzoyl)propionyl]-4-(p-chlorophenyl)-4-hydroxypiperidine in 40 ml of tetrahydrofuran. The mixture was stirred at room temperature for one hour, and at 60°to 65°C for 4 hours. Then 15 ml of cold water was added dropwise to the reaction mixture while the mixture was kept below 20°C in an ice bath. The precipitate was filtered off and the tetrahydrofuran was removed from the filtrate by distillation under reduced pressure. The residue was kept cooled for 2 hours and the solid matter was collected by filtration, washed with water, and dried to obtain 1-(p-fluorophenyl)-4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-1 -butanol, melting at 128° - 130°C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,200
Citations
MW Jann, SR Saklad, L Ereshefsky, AL Richards… - …, 1986 - Springer
… Plasma concentrations of haloperidol and its reduced metabolite (reduced haloperidol) … and reduced haloperidol concentrations were determined by RIA. Reduced haloperidol was …
Number of citations: 160 link.springer.com
WH Chang - Psychopharmacology, 1992 - Springer
… Steady-state plasma ratios of reduced haloperidol to haloperidol in two dose stages in 14 … response and plasma reduced haloperidol levels or reduced haloperidol/ haloperidol ratios …
Number of citations: 43 link.springer.com
ER Korpi, JE Kleinman, DT Costakos, M Linnoila… - Psychiatry …, 1984 - Elsevier
… The results suggest that reduced haloperidol is present in the … We have seen reduced haloperidol in all serum samples from … of haloperidol and reduced haloperidol in post-mortem …
Number of citations: 88 www.sciencedirect.com
H Matsuno, T Uematsu… - British journal of clinical …, 1990 - Wiley Online Library
… , reduced haloperidol, may contribute to the effects of the parent drug. Therefore, in the present study we have developed a method for measuring haloperidol and reduced haloperidol …
Number of citations: 90 bpspubs.onlinelibrary.wiley.com
A Suzuki, K Otani, K Mihara, N Yasui… - Pharmacogenetics …, 1997 - journals.lww.com
… and reduced haloperidol after a single … reduced haloperidol was significantly higher in PM than in EM. These results suggest that the disposition of haloperidol and reduced haloperidol …
Number of citations: 98 journals.lww.com
BS Chakraborty, JW Hubbard, EM Hawes… - European journal of …, 1989 - Springer
The interconversion between haloperidol (HAL) and reduced haloperidol (RHAL) was examined following their separate administration in low (5 mg) single oral doses to 15 young …
Number of citations: 41 link.springer.com
JG Shin, K Kane, DA Flockhart - British journal of clinical …, 2001 - Wiley Online Library
… In the present study, S(–)-reduced haloperidol was eight fold more potent an inhibitor of CYP2D6 than the parent drug. It is possible that patients with high carbonyl reductase activity …
Number of citations: 75 bpspubs.onlinelibrary.wiley.com
ER Korpi, RJ Wyatt - Psychopharmacology, 1984 - Springer
… injection of reduced haloperidol the concentrations of haloperidol and reduced haloperidol were equal in the striatum. The apparent conversion of reduced haloperidol to haloperidol …
Number of citations: 74 link.springer.com
MW Jann, YW Francis Lam, WH Chang - Psychopharmacology, 1990 - Springer
… of 10 mg haloperidol or reduced haloperidol in a randomized … clearances of haloperidol and reduced haloperidol are 1.15-t… total biotransformation of reduced haloperidol. This action of …
Number of citations: 43 link.springer.com
MW Jann, WH Chang, CM Davis, TY Chen, HC Deng… - Psychiatry …, 1989 - Elsevier
… , but reduced haloperidol levels were 3 times greater in non-Chinese … reduced haloperidol plasma levels. Logistic regression analysis revealed that ethnicity and reduced haloperidol/ …
Number of citations: 63 www.sciencedirect.com

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